molecular formula C14H13NO3 B1597746 Methyl 2-(4-aminophenoxy)benzoate CAS No. 212189-58-7

Methyl 2-(4-aminophenoxy)benzoate

Cat. No. B1597746
CAS RN: 212189-58-7
M. Wt: 243.26 g/mol
InChI Key: FXHKMQZPYDWTCS-UHFFFAOYSA-N
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Description

“Methyl 2-(4-aminophenoxy)benzoate” is a chemical compound with the CAS Number: 212189-58-7 . It has a molecular weight of 243.26 and its IUPAC name is methyl 2-(4-aminophenoxy)benzoate . It is a solid substance .


Molecular Structure Analysis

The molecular structure of “Methyl 2-(4-aminophenoxy)benzoate” is represented by the formula C14H13NO3 . The InChI code for this compound is 1S/C14H13NO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3 .


Physical And Chemical Properties Analysis

“Methyl 2-(4-aminophenoxy)benzoate” is a solid substance . It has a melting point range of 75 - 78 degrees Celsius .

Scientific Research Applications

Drug Synthesis

Methyl 2-(4-aminophenoxy)benzoate: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a building block in the creation of molecules with potential therapeutic effects. For instance, it can be incorporated into the synthesis of novel antibacterial agents , which are crucial in the fight against drug-resistant bacterial infections.

Antimicrobial Activity

This compound has been studied for its antimicrobial properties. It’s a part of the synthesis of benzimidazole derivatives, which have shown promising results in inhibiting the growth of bacteria and fungi . These findings are significant for developing new antimicrobial drugs.

Nanotechnology

The unique properties of Methyl 2-(4-aminophenoxy)benzoate make it a candidate for research in nanotechnology applications. It can be used to modify surfaces or create nanoscale structures that have specific functions, such as targeted drug delivery systems.

Material Science

In material science, this compound can contribute to the development of new materials with enhanced properties. Its molecular structure could be key in creating polymers or coatings with specific characteristics like increased durability or chemical resistance.

Chemical Research

As a chemical intermediate, Methyl 2-(4-aminophenoxy)benzoate is involved in various chemical reactions and studies. Researchers use it to understand reaction mechanisms and synthesize new compounds with potential applications across different industries .

Biochemical Studies

This compound is also relevant in biochemical studies where it may be used to probe the function of enzymes or other proteins. It could act as a substrate or inhibitor in enzymatic reactions, helping to elucidate biological pathways .

Analytical Chemistry

In analytical chemistry, Methyl 2-(4-aminophenoxy)benzoate can be used as a standard or reagent in chromatography and spectrometry. It helps in the qualitative and quantitative analysis of complex mixtures, ensuring accurate results .

Environmental Science

Lastly, the study of this compound extends to environmental science, where it could be used to understand the fate and transport of similar organic compounds in the environment. It can help in assessing the environmental impact and degradation processes .

Safety And Hazards

The safety information available indicates that “Methyl 2-(4-aminophenoxy)benzoate” has some hazards associated with it. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H312, and H332 , which indicate that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled, respectively.

properties

IUPAC Name

methyl 2-(4-aminophenoxy)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-17-14(16)12-4-2-3-5-13(12)18-11-8-6-10(15)7-9-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXHKMQZPYDWTCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377168
Record name methyl 2-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-aminophenoxy)benzoate

CAS RN

212189-58-7
Record name methyl 2-(4-aminophenoxy)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 212189-58-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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